Bromperidol decanoate

Catalog No.
S522149
CAS No.
75067-66-2
M.F
C31H41BrFNO3
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromperidol decanoate

CAS Number

75067-66-2

Product Name

Bromperidol decanoate

IUPAC Name

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

Molecular Formula

C31H41BrFNO3

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3

InChI Key

ZINCPWWBSRSXBH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Solubility

Soluble in DMSO

Synonyms

4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl decanoate, bromperidol decanoate, Impromen decanoas

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Description

The exact mass of the compound Bromperidol decanoate is 573.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromperidol decanoate is a long-acting antipsychotic medication classified as a typical antipsychotic. It is an ester derivative of bromperidol, designed for intramuscular injection and administered typically every four weeks. The compound is marketed under various brand names, including Bromidol Depot, Bromodol Decanoato, and Impromen Decanoas. Its chemical formula is C31H41BrFNO3C_{31}H_{41}BrFNO_{3}, with a molar mass of approximately 574.575 g/mol .

Bromperidol decanoate acts as a prodrug, and its therapeutic effect is through its active metabolite, bromperidol. Bromperidol is a dopamine D2 receptor antagonist, primarily blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This pathway is implicated in psychosis, and blocking these receptors helps alleviate psychotic symptoms.

Bromperidol decanoate is generally well-tolerated, but common side effects include extrapyramidal symptoms (movement disorders), sedation, and weight gain.

  • Extrapyramidal symptoms: These can be managed with anticholinergic medications.
  • Sedation: May impair coordination and increase the risk of falls.
  • Weight gain: This can be a significant concern for long-term use.

Serious but rare side effects include tardive dyskinesia (involuntary movements) and neuroleptic malignant syndrome (a life-threatening condition characterized by fever, muscle rigidity, and altered mental state).

Data on specific toxicity:

  • Lethal dose (LD50) data for bromperidol decanoate is not readily available.

Safety precautions:

  • Bromperidol decanoate should be used with caution in individuals with a history of movement disorders, heart rhythm problems, or seizures.
  • It is not recommended for use in pregnant or breastfeeding women.
  • Efficacy and tolerability

    Studies have investigated the effectiveness of bromperidol decanoate compared to other antipsychotics, particularly in maintaining symptom control and preventing relapse in patients with schizophrenia. These studies assess factors like positive and negative symptom reduction, relapse rates, and side effects associated with the medication [].

  • Dosage optimization

    Research has explored the optimal dosing strategies for bromperidol decanoate. This includes determining the most effective initial and maintenance doses, as well as injection frequency, to achieve optimal therapeutic effects while minimizing side effects [].

  • Long-term management

    Due to its long-acting nature, bromperidol decanoate offers potential benefits for long-term management of schizophrenia. Research has examined its effectiveness in improving medication adherence and reducing hospitalizations compared to oral antipsychotics [].

  • Comparison with other long-acting injectables

    Studies have compared bromperidol decanoate with other long-acting injectable antipsychotics, such as haloperidol decanoate and paliperidone palmitate. These studies evaluate factors like efficacy, side effect profiles, and patient preference [].

Bromperidol decanoate undergoes hydrolysis in vivo to release bromperidol, which is the active moiety responsible for its antipsychotic effects. The ester bond between bromperidol and decanoic acid is cleaved by enzymatic action, primarily through esterases present in the body, leading to the release of bromperidol and decanoic acid .

As an antipsychotic agent, bromperidol decanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms associated with psychotic disorders such as schizophrenia. Additionally, it may influence other neurotransmitter systems, including serotonin receptors, contributing to its therapeutic profile. The long-acting formulation allows for sustained plasma levels of the active drug, enhancing patient compliance and therapeutic outcomes .

The synthesis of bromperidol decanoate typically involves the esterification of bromperidol with decanoic acid. This can be achieved through various methods, including:

  • Direct Esterification: Reacting bromperidol with decanoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: Using an alcohol (like methanol or ethanol) to react with a decanoate derivative, followed by purification steps to isolate bromperidol decanoate.

Both methods require careful control of reaction conditions to ensure high yield and purity of the final product .

Bromperidol decanoate is primarily used in the treatment of schizophrenia and other psychotic disorders. Its long-acting formulation makes it particularly useful for patients who may have difficulty adhering to daily medication regimens. It can also be employed in managing acute psychotic episodes and for patients requiring stabilization over extended periods .

Studies have shown that bromperidol decanoate can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Co-administration with drugs that inhibit or induce these enzymes may alter the plasma levels of bromperidol, necessitating careful monitoring and dosage adjustments. Additionally, combining bromperidol with other central nervous system depressants can enhance sedative effects .

Bromperidol decanoate shares structural and functional similarities with several other long-acting antipsychotic medications. Below is a comparison table highlighting its uniqueness among similar compounds:

Compound NameChemical FormulaAdministration RouteMolar Mass (g/mol)Unique Features
Bromperidol decanoateC31H41BrFNO3C_{31}H_{41}BrFNO_{3}Intramuscular574.575Ester prodrug; long-acting
Haloperidol decanoateC21H23BrClNC_{21}H_{23}BrClNIntramuscular421.8Older typical antipsychotic
Fluphenazine decanoateC22H26ClF3N2OC_{22}H_{26}ClF_3N_2OIntramuscular426.9Trifluoromethyl group; high potency
Clopentixol decanoateC21H25ClN2OC_{21}H_{25}ClN_2OIntramuscular360.9Contains thioxanthene structure
Zuclopentixol decanoateC21H25ClN2OC_{21}H_{25}ClN_2OIntramuscular360.9Related to clopentixol; similar effects

Bromperidol decanoate's unique structure as an ester prodrug allows for prolonged release and lower frequency of administration compared to some traditional antipsychotics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

5

Exact Mass

573.22538 g/mol

Monoisotopic Mass

573.22538 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73LG72M4LV

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (87.5%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75067-66-2

Wikipedia

Bromperidol_decanoate

Dates

Modify: 2024-04-14
1: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2012 Nov 14;11:CD001719. doi: 10.1002/14651858.CD001719.pub4. Review. PubMed PMID: 23152208.
2: Spanarello S, La Ferla T. The pharmacokinetics of long-acting antipsychotic medications. Curr Clin Pharmacol. 2014;9(3):310-7. Review. PubMed PMID: 23343447.
3: Smeraldi E, Cocconcelli C, Canova L, Faravelli C, Marchetti FP, Mariani G, Rapisarda V. [Bromperidol decanoate in the residual phase of schizophrenia]. Minerva Psichiatr. 1996 Mar;37(1):39-44. Italian. PubMed PMID: 8926856.
4: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD001719. doi: 10.1002/14651858.CD001719.pub3. Review. Update in: Cochrane Database Syst Rev. 2012;11:CD001719. PubMed PMID: 21901678.
5: Wong D, Adams CE, David A, Quraishi SN. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2004;(3):CD001719. Review. Update in: Cochrane Database Syst Rev. 2011;(9):CD001719. PubMed PMID: 15266450.
6: Gopal S, Berwaerts J, Nuamah I, Akhras K, Coppola D, Daly E, Hough D, Palumbo J. Number needed to treat and number needed to harm with paliperidone palmitate relative to long-acting haloperidol, bromperidol, and fluphenazine decanoate for treatment of patients with schizophrenia. Neuropsychiatr Dis Treat. 2011;7:93-101. doi: 10.2147/NDT.S17177. Epub 2011 Mar 8. PubMed PMID: 21552311; PubMed Central PMCID: PMC3083982.
7: Quraishi S, David A, Adams CE. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001719. Review. Update in: Cochrane Database Syst Rev. 2004;(3):CD001719. PubMed PMID: 10796447.
8: Suárez Richards M. [Chronic treatment of schizophrenia with injectable bromperidol decanoate]. Acta Psiquiatr Psicol Am Lat. 1985 Sep;31(3):222-8. Spanish. PubMed PMID: 2870608.
9: McLaren S, Cookson JC, Silverstone T. Positive and negative symptoms, depression and social disability in chronic schizophrenia: a comparative trial of bromperidol and fluphenazine decanoates. Int Clin Psychopharmacol. 1992 Nov;7(2):67-72. PubMed PMID: 1487623.
10: Levi Minzi A, Laviani M. [Evaluation of effectiveness and tolerance of the long-term treatment with bromoperidol decanoate in psychotic disorders]. Minerva Psichiatr. 1992 Jan-Mar;33(1):51-5. Italian. PubMed PMID: 1406161.

Explore Compound Types